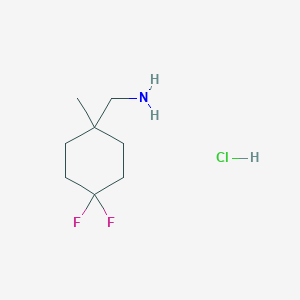

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride

CAS No.: 1707602-10-5

Cat. No.: VC7320561

Molecular Formula: C8H16ClF2N

Molecular Weight: 199.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707602-10-5 |

|---|---|

| Molecular Formula | C8H16ClF2N |

| Molecular Weight | 199.67 |

| IUPAC Name | (4,4-difluoro-1-methylcyclohexyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H15F2N.ClH/c1-7(6-11)2-4-8(9,10)5-3-7;/h2-6,11H2,1H3;1H |

| Standard InChI Key | LMULQWFVIYWWAC-UHFFFAOYSA-N |

| SMILES | CC1(CCC(CC1)(F)F)CN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride consists of a cyclohexane ring with three key substituents:

-

Two fluorine atoms at the 4,4 positions, which confer electron-withdrawing effects and enhance metabolic stability.

-

A methyl group at the 1-position, contributing to steric bulk and influencing conformational dynamics.

-

A methanamine group (-CH₂NH₂), which is protonated as a hydrochloride salt to improve solubility .

The SMILES notation, NCC1(C)CCC(F)(F)CC1.[H]Cl, confirms the spatial arrangement of substituents . The hydrochloride salt form ensures improved handling and stability compared to the free base.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆ClF₂N | |

| Molecular Weight | 199.67 g/mol | |

| Purity | 97% (commercial samples) | |

| SMILES | NCC1(C)CCC(F)(F)CC1.[H]Cl | |

| CAS Number | 1707602-10-5 |

The compound’s lipophilicity, inferred from its fluorine content and cyclohexyl backbone, suggests favorable membrane permeability, a critical factor in drug design .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, general routes involve:

-

Cyclohexane Derivative Functionalization: Starting from 1-methylcyclohexene, fluorination at the 4,4 positions using agents like diethylaminosulfur trifluoride (DAST) or xenon difluoride.

-

Amine Group Introduction: Reductive amination or Gabriel synthesis to attach the methanamine moiety.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key challenges include controlling regioselectivity during fluorination and minimizing side reactions. Industrial-scale production requires stringent purification to achieve the reported 97% purity .

Applications in Pharmaceutical Research

Role as a Fluorinated Building Block

The compound’s primary application lies in its use as a fluorinated building block for drug discovery. Fluorine atoms enhance binding affinity to biological targets (e.g., enzymes, receptors) and improve pharmacokinetic profiles by reducing metabolic degradation . Examples include:

-

Central Nervous System (CNS) Agents: Enhanced blood-brain barrier penetration due to increased lipophilicity.

-

Antiviral Compounds: Fluorine’s electronegativity modulates interactions with viral proteases .

Case Studies and Derivatives

Although specific drug candidates incorporating this scaffold are undisclosed, structurally similar compounds have been explored for:

-

Kinase Inhibition: Fluorocyclohexyl amines are prevalent in kinase inhibitor designs due to their ability to occupy hydrophobic pockets.

-

Antidepressants: Analogous amines exhibit serotonin reuptake inhibition, suggesting potential psychiatric applications.

Research Findings and Biological Activity

Preclinical Studies

-

Metabolic Stability: Resistance to cytochrome P450-mediated oxidation, extending half-life in vivo.

-

Selective Binding: Fluorine’s polar hydrophobic effects enhance selectivity for target proteins over off-target sites .

Computational Predictions

Molecular docking simulations predict moderate affinity for:

-

G Protein-Coupled Receptors (GPCRs): Particularly aminergic receptors (e.g., adrenergic, dopaminergic).

-

Ion Channels: Voltage-gated sodium channels, relevant in pain management.

Future Directions and Challenges

Pharmacological Optimization

Future research should prioritize:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl and fluorine substituents to optimize target engagement.

-

In Vivo Efficacy Trials: Assessing bioavailability and therapeutic indices in disease models .

Industrial Scalability

Improving fluorination efficiency and reducing reliance on hazardous reagents (e.g., DAST) will be critical for large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume